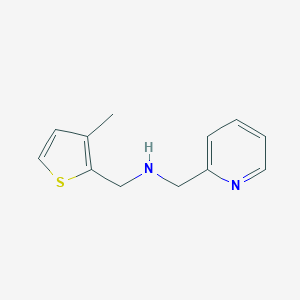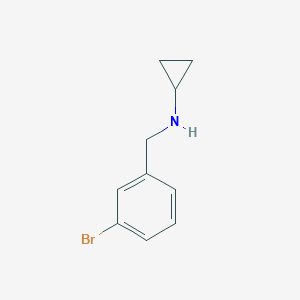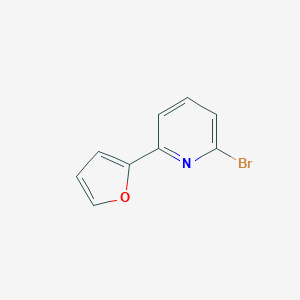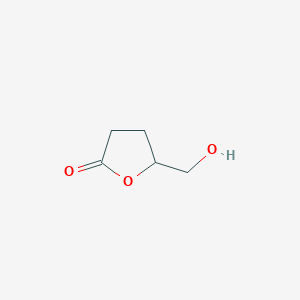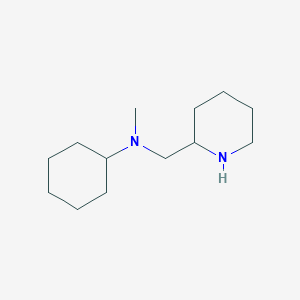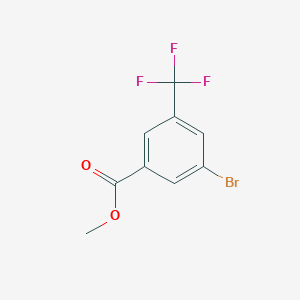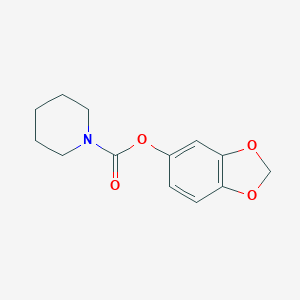
1,3-Benzodioxol-5-yl piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxol-5-yl piperidine-1-carboxylate is a chemical compound that is widely used in scientific research. This compound is also known as MDMA or ecstasy. MDMA is a psychoactive drug that is often used recreationally due to its euphoric effects. However,
作用機序
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to increased feelings of happiness, euphoria, and empathy. However, the exact mechanism of action is not fully understood and requires further research.
生化学的および生理学的効果
MDMA has been shown to have both biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol. These effects can be dangerous in high doses or in individuals with underlying health conditions.
実験室実験の利点と制限
MDMA has advantages and limitations for lab experiments. It can be used to study the effects of neurotransmitters on the brain and to investigate potential therapeutic uses. However, it is a controlled substance and requires specialized equipment and permits to handle. It also has potential side effects and safety concerns.
将来の方向性
There are many future directions for research on MDMA. One area of interest is the potential therapeutic uses for mental health disorders. Further research is needed to investigate the safety and efficacy of MDMA-assisted psychotherapy. Another area of interest is the mechanism of action of MDMA. More research is needed to fully understand how MDMA affects the brain and body. Finally, there is a need for research on the long-term effects of MDMA use. This information is important for understanding the potential risks and benefits of MDMA use.
合成法
MDMA is synthesized by the reaction of safrole with hydrobromic acid and red phosphorus. The resulting compound is then converted to MDMA through a series of chemical reactions. This synthesis method is complex and requires specialized equipment and knowledge.
科学的研究の応用
MDMA has been extensively studied for its potential therapeutic uses. It has been shown to have positive effects on mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety. MDMA-assisted psychotherapy has been shown to be effective in treating these disorders.
特性
CAS番号 |
5451-82-1 |
|---|---|
製品名 |
1,3-Benzodioxol-5-yl piperidine-1-carboxylate |
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC名 |
1,3-benzodioxol-5-yl piperidine-1-carboxylate |
InChI |
InChI=1S/C13H15NO4/c15-13(14-6-2-1-3-7-14)18-10-4-5-11-12(8-10)17-9-16-11/h4-5,8H,1-3,6-7,9H2 |
InChIキー |
XHDWIXUNOVEGHY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)OC2=CC3=C(C=C2)OCO3 |
正規SMILES |
C1CCN(CC1)C(=O)OC2=CC3=C(C=C2)OCO3 |
その他のCAS番号 |
5451-82-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
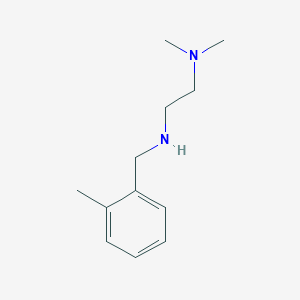
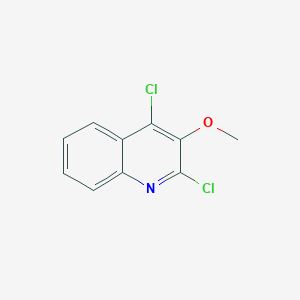
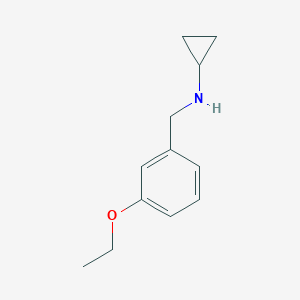

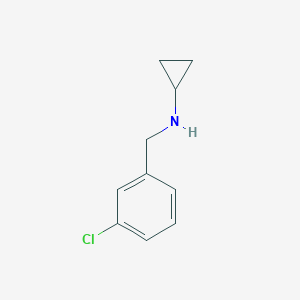
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
